EED Binding Affinity: A Quantitative Anchor Point
The compound demonstrates a single-point binding IC50 of 80-90 nM against the EED protein in a competitive fluorescence polarization assay [1]. This value positions it as a fragment-like binder, offering a distinct affinity window compared to other EED ligands such as the clinical candidate EED226 (IC50 23.4 nM) and the PPI inhibitor compound 5b (IC50 4 μM) [2]. This intermediate affinity makes it a chemically tractable starting point for fragment-based drug discovery (FBDD) and PROTAC design.
| Evidence Dimension | EED Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 80 nM (single measurement reported) [1] |
| Comparator Or Baseline | EED226: IC50 23.4 nM ; Compound 5b: IC50 4 μM [2]; EEDi-5273: IC50 0.2 nM [3] |
| Quantified Difference | 3.4-fold weaker than EED226; 50-fold more potent than compound 5b; 400-fold weaker than EEDi-5273 |
| Conditions | Inhibition of pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED (unknown origin) after 1 hr by LanthaScreen TR-FRET assay (BindingDB) [1] |
Why This Matters
Provides a quantitative anchor for assessing binding potency in EED/PRC2-targeted drug discovery, enabling researchers to use this compound as a reference point for structure-activity relationship (SAR) expansion.
- [1] BindingDB BDBM50231855, CHEMBL4069338. Affinity Data: IC50 80 nM. Inhibition of pyrrolidine inhibitor-based oregon-green probe binding to GST-tagged EED after 1 hr by LanthaScreen TR-FRET assay. View Source
- [2] Tomassi, S., et al. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders. J. Med. Chem., 2021. (Compound 5b: IC50 4 μM). View Source
- [3] Chen, X., et al. Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor. J. Med. Chem., 2021. (IC50 0.2 nM). View Source
